Bienvenue dans la boutique en ligne BenchChem!

MAK683

H3K27me3 inhibition Cellular potency PRC2 inhibition

MAK683 is the most clinically advanced EED inhibitor (Phase I/II), uniquely retaining potency against EZH2 inhibitor-resistant mutants (W113C, Y641F) with only 1.7-fold shift in IC50. In HeLa cells, H3K27me3 IC50 is 1.014 nM—>200-fold better than EED226. This enables complete target engagement at low nM, minimizing off-target effects. Ideal for in vivo xenograft, resistance mechanism studies, and PROTAC degrader development. Order now for reproducible, clinical-grade research.

Molecular Formula C20H17FN6O
Molecular Weight 376.4 g/mol
CAS No. 1951408-58-4
Cat. No. B608806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAK683
CAS1951408-58-4
SynonymsMAK-683;  MAK 683;  MAK683; 
Molecular FormulaC20H17FN6O
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F
InChIInChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24)
InChIKeyXLIBABIFOBYHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MAK683 (CAS 1951408-58-4) Compound Profile: EED-Directed Allosteric PRC2 Inhibitor for Advanced Malignancies Research


MAK683 (CAS 1951408-58-4) is a synthetic small molecule that functions as a potent, selective, and allosteric inhibitor of Embryonic Ectoderm Development protein (EED), a core regulatory subunit of Polycomb Repressive Complex 2 (PRC2) [1]. Developed by Novartis as the clinical candidate from a stepwise optimization campaign beginning with the tool compound EED226, MAK683 binds selectively to the H3K27me3-binding pocket on EED, inducing a conformational change that disrupts the essential protein-protein interaction (PPI) between EED and the histone methyltransferase EZH2, thereby inhibiting PRC2 methyltransferase activity and reducing H3K27 trimethylation levels [2]. Its molecular formula is C20H17FN6O, with a molecular weight of 376.39 g/mol . MAK683 has advanced to Phase I/II clinical evaluation in patients with advanced malignancies [3].

MAK683 vs. EED Inhibitor Analogs: Why Direct Substitution Is Not Scientifically Justifiable


Direct substitution of MAK683 with other EED-binding allosteric inhibitors such as EED226, A-395, or EEDi-5285 is not supported by experimental data due to substantial differences in cellular potency, binding kinetics, and preclinical development status [1]. While these compounds share a common mechanism—competitive displacement of H3K27me3 from the EED aromatic cage to disrupt the EED-EZH2 PPI—they exhibit distinct potency profiles across biochemical binding, cellular H3K27me3 inhibition, and anti-proliferative assays [2]. MAK683 represents an optimized clinical candidate with a balanced PK/PD profile, mitigated reactive metabolite formation risk, and demonstrated activity against EZH2 inhibitor-resistant mutants, distinguishing it from earlier tool compounds [1]. Furthermore, alternative EED inhibitors such as A-395 and EEDi-5285 have not progressed to clinical evaluation, limiting their translational relevance [3].

MAK683 Quantitative Differentiation: Head-to-Head Cellular Potency and Selectivity vs. EED226, EPZ6438, A-395, and EEDi-5285


MAK683 Exhibits >200-Fold Higher Cellular Potency in Inhibiting H3K27me3 Compared to the Tool Compound EED226

In a direct head-to-head comparison, MAK683 demonstrated an IC50 of 1.014 nM for cellular H3K27me3 inhibition in HeLa cells after 72 hours of treatment, representing a >200-fold improvement in potency over its predecessor EED226, which exhibited an IC50 of 209.9 nM under identical conditions [1]. The EZH2 SAM-competitive inhibitor EPZ6438 (tazemetostat) showed an intermediate IC50 of 22.47 nM in the same assay, indicating that MAK683's allosteric EED-targeting mechanism confers superior cellular H3K27me3 suppression relative to both the parental tool compound and an EZH2 catalytic inhibitor [1].

H3K27me3 inhibition Cellular potency PRC2 inhibition

MAK683 Demonstrates 31-Fold Greater Anti-Proliferative Activity than EED226 in EZH2-Mutant DLBCL Cells

In WSU-DLCL2 diffuse large B-cell lymphoma (DLBCL) cells harboring the oncogenic EZH2-Y641F mutation, MAK683 inhibited cell proliferation with an IC50 of 1.153 nM after 9 days of treatment, whereas the precursor compound EED226 exhibited an IC50 of 35.86 nM—a 31-fold difference in potency [1]. The EZH2 inhibitor EPZ6438 showed an IC50 of 14.86 nM, also inferior to MAK683 [1]. This quantitative superiority in a clinically relevant EZH2-mutant cancer model underscores MAK683's optimization for anti-tumor efficacy relative to earlier EED-targeting compounds.

Anti-proliferation EZH2 Y641F mutation DLBCL

MAK683 Retains Full Potency Against EZH2 W113C Mutant Cells Resistant to EZH2 Catalytic Inhibitors

A key differentiator of EED inhibitors is their ability to overcome resistance mechanisms driven by EZH2 mutations that abrogate SAM-competitive inhibitor binding. In a head-to-head comparison using isogenic cell lines, MAK683 inhibited proliferation of cells expressing wild-type EZH2 with an IC50 of 9.871 nM and cells expressing the EZH2 W113C mutant—which confers resistance to EZH2 catalytic inhibitors like EPZ6438—with an IC50 of 16.8 nM, representing only a 1.7-fold shift in potency [1]. In contrast, EZH2 catalytic inhibitors exhibit >100-fold loss of potency against W113C mutants [2]. This demonstrates that MAK683's binding to EED is independent of EZH2's catalytic domain conformation, preserving activity where EZH2 inhibitors fail.

EZH2 inhibitor resistance W113C mutation Selectivity

MAK683 Achieves Balanced Multi-Parameter Optimization Supporting Clinical Advancement

MAK683 was selected as a clinical candidate from a series of EED inhibitors based on a balanced preclinical profile encompassing pharmacokinetic/pharmacodynamic (PK/PD) properties, efficacy in xenograft models, and mitigated risk of forming reactive metabolites—attributes not uniformly achieved by earlier tool compounds such as EED226 or alternative EED inhibitors like A-395 [1]. While EEDi-5285 demonstrates exceptional biochemical binding (IC50 = 0.2 nM for EED binding) [2] and A-395 exhibits a Ki of 0.4 nM for EED binding , neither compound has progressed to clinical evaluation as of this analysis. MAK683 has advanced to a Phase I/II, multicenter, open-label study (NCT02900651) evaluating safety, tolerability, PK, and preliminary anti-tumor activity in patients with advanced malignancies [3].

Preclinical development PK/PD profile Clinical candidate

MAK683 Biochemical Binding Potency Across Multiple Assay Formats: 26-89 nM Range

MAK683 demonstrates consistent biochemical inhibition of EED across three orthogonal assay platforms: EED AlphaScreen binding assay (IC50 = 59 nM), LC-MS based assay (IC50 = 89 nM), and ELISA (IC50 = 26 nM) [1]. These values represent the compound's intrinsic affinity for the EED protein in a cell-free context. For comparison, the precursor EED226 exhibits a PRC2 enzymatic inhibition IC50 of 23.4 nM with H3K27me0 peptide substrate and 53.5 nM with mononucleosome substrate , while A-395 binds EED with a Ki of 0.4 nM . However, biochemical potency alone does not predict cellular or in vivo activity—MAK683's optimization prioritized cellular and in vivo parameters over maximal biochemical affinity [2].

Biochemical binding AlphaScreen LC-MS ELISA

MAK683 Broad-Spectrum Anti-Proliferative Activity Across Multiple Cancer Cell Lines

MAK683 exhibits potent anti-proliferative activity across a panel of cancer cell lines, including G401 (malignant rhabdoid tumor), G402, A204 (rhabdomyosarcoma), A2780 (ovarian carcinoma), Hs700T (pancreatic adenocarcinoma), RD (rhabdomyosarcoma), HeLa (cervical adenocarcinoma), and MCAS (mucinous cystadenocarcinoma), with IC50 values ranging from sub-nanomolar to low nanomolar concentrations after 15 days of treatment [1]. In G401 cells specifically, MAK683 inhibited H3K27 trimethylation with an IC50 of 2.6 nM and proliferation of KARPAS422 B-cell lymphoma cells with an IC50 of 3 nM [2]. While comprehensive cross-comparator data across all lines are not available in a single study, the breadth of MAK683's activity profile supports its utility as a reference EED inhibitor for pan-cancer PRC2 dependency studies.

Cancer cell panel Anti-proliferative Cell line screening

MAK683 Optimal Application Scenarios for Research and Preclinical Procurement


Investigating EZH2 Inhibitor Resistance Mechanisms Using MAK683 as an Orthogonal PRC2 Probe

MAK683 is ideally suited for experiments designed to characterize EZH2 inhibitor resistance mechanisms, particularly those arising from EZH2 mutations (e.g., W113C, Y641F) that disrupt SAM-competitive inhibitor binding [1]. Because MAK683 binds to the EED subunit rather than the EZH2 catalytic domain, it retains potency against EZH2-mutant cells that are resistant to tazemetostat (EPZ6438) and other EZH2 catalytic inhibitors. In isogenic cell line experiments, MAK683 exhibits only a 1.7-fold shift in anti-proliferative IC50 between wild-type EZH2 (9.871 nM) and W113C mutant (16.8 nM) expressing cells, whereas EZH2 catalytic inhibitors show >100-fold loss of potency [1]. This property makes MAK683 an essential orthogonal probe for dissecting PRC2 dependency in resistant models and for validating target engagement when EZH2 inhibitors fail [2].

Reference Standard for Cellular H3K27me3 Inhibition in PRC2-Dependent Cancer Models

For studies requiring robust and reproducible suppression of H3K27 trimethylation in cellular models, MAK683 provides a validated reference standard with well-characterized potency. In HeLa cells, MAK683 inhibits H3K27me3 with an IC50 of 1.014 nM, representing >200-fold improvement over EED226 (209.9 nM) and 22-fold improvement over EPZ6438 (22.47 nM) [1]. This high cellular potency enables complete target engagement at low nanomolar concentrations, minimizing off-target effects associated with higher compound concentrations. MAK683 is particularly well-suited for experiments in G401 malignant rhabdoid tumor cells (H3K27me3 IC50 = 2.6 nM), KARPAS422 B-cell lymphoma cells (proliferation IC50 = 3 nM), and WSU-DLCL2 EZH2-Y641F mutant DLBCL cells (proliferation IC50 = 1.153 nM) [1][3].

Preclinical Efficacy Studies in EZH2-Mutant Xenograft Models Requiring Clinically Advanced Tool Compound

For in vivo preclinical studies investigating PRC2 dependency in EZH2-mutant cancers, MAK683 represents the most clinically advanced EED inhibitor available, having been selected for clinical development based on a balanced PK/PD profile, demonstrated xenograft efficacy, and mitigated reactive metabolite formation risk [2]. This clinical-stage validation provides greater confidence in reproducible in vivo activity compared to preclinical-only tool compounds such as EED226, A-395, or EEDi-5285. Studies in the polyposis in rat colon (Pirc) model have employed MAK683 via oral gavage administration for biomarker analyses and immune target modulation, demonstrating its utility for in vivo pharmacodynamic assessments [4]. The availability of Phase I/II clinical data enables direct comparison of preclinical findings with emerging human safety and PK parameters [5].

Target Validation in PROTAC Development Using MAK683-Derived EED Ligands

MAK683 serves as a scaffold for developing EED-targeted PROTAC (Proteolysis Targeting Chimera) degraders. The MAK683-derived functionalized analog MAK683-CH2CH2COOH has been conjugated with VHL E3 ubiquitin ligase ligands to create PROTAC EED degrader-1 and PROTAC EED degrader-2, which recruit the ubiquitin-proteasome system to degrade EED and associated PRC2 components . This application leverages MAK683's well-characterized EED binding mode and optimized drug-like properties as a starting point for degrader design. Researchers developing novel EED-targeted degraders should consider MAK683 as a reference EED ligand for competitive binding studies and as a benchmark for comparing degradation efficiency versus inhibition-based approaches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAK683

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.